molecular formula C40H32N2O2 B11563600 N,N'-biphenyl-4,4'-diylbis(2,2-diphenylacetamide)

N,N'-biphenyl-4,4'-diylbis(2,2-diphenylacetamide)

Cat. No.: B11563600
M. Wt: 572.7 g/mol
InChI Key: JFVGPLDZGUQUBF-UHFFFAOYSA-N
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Description

N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) is an organic compound with the molecular formula C40H32N2O2 This compound is characterized by its biphenyl core structure, which is substituted with two diphenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with diphenylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) involves its interaction with specific molecular targets. The compound can bind to metal ions through its amide groups, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially inhibiting enzyme activity or altering cellular processes.

Comparison with Similar Compounds

  • N,N’-4,4’-Biphenyldiylbis(2-chloropropanamide)
  • N,N’-4,4’-Biphenyldiylbis(2-(4-morpholinyl)acetamide)

Comparison: N,N’-biphenyl-4,4’-diylbis(2,2-diphenylacetamide) is unique due to its diphenylacetamide groups, which provide distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity compared to other similar compounds, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C40H32N2O2

Molecular Weight

572.7 g/mol

IUPAC Name

N-[4-[4-[(2,2-diphenylacetyl)amino]phenyl]phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C40H32N2O2/c43-39(37(31-13-5-1-6-14-31)32-15-7-2-8-16-32)41-35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-40(44)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,37-38H,(H,41,43)(H,42,44)

InChI Key

JFVGPLDZGUQUBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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